molecular formula C10H9BrO4 B2739947 2-(2-Acetyl-4-bromophenoxy)acetic acid CAS No. 34849-51-9

2-(2-Acetyl-4-bromophenoxy)acetic acid

Cat. No. B2739947
CAS RN: 34849-51-9
M. Wt: 273.082
InChI Key: ZPKLKLLENLTZEX-UHFFFAOYSA-N
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Description

2-(2-Acetyl-4-bromophenoxy)acetic acid (2-ABPA) is an organic compound containing a carboxylic acid group and a bromophenoxy group. It is a white powder that is soluble in water and organic solvents. 2-ABPA has a variety of applications in scientific research, including as a reagent, an inhibitor, and a substrate. This compound is also used in the synthesis of other compounds, such as 4-bromophenoxyacetic acid (4-BPAA).

Scientific Research Applications

Exposure and Health Risks

Studies have explored the relationship between exposure to phenoxyherbicides, including compounds similar to "2-(2-Acetyl-4-bromophenoxy)acetic acid," and health risks such as soft tissue sarcoma. For instance, a case-control study in New Zealand investigated the association between exposure to phenoxyherbicides or chlorophenols and soft tissue sarcoma, suggesting a need for further research to conclusively determine the risks posed by human exposure to these chemicals (Smith et al., 1984).

Pesticide Poisoning Management

Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, has provided insights into the management of poisoning cases. A study from Northern India highlighted the challenges in diagnosing and managing acute poisoning by 2,4-D due to its initial manifestations resembling anticholinesterase poisoning, emphasizing the importance of correctly identifying the offending compound for appropriate treatment (Bhalla et al., 2007).

Environmental and Biological Monitoring

The presence of 2,4-Dichlorophenoxyacetic acid residues in semen of Ontario farmers has been studied to understand the extent of environmental toxicant exposure and its potential role in adverse pregnancy outcomes. This research underscores the significance of monitoring pesticide residues in biological samples to assess exposure levels and their implications on reproductive health (Arbuckle et al., 1999).

Toxicity and Safety Evaluation

An investigation into the surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication sheds light on the critical role of surfactants in the formulation of herbicides and their potential to cause toxic symptoms. This study emphasizes the need for evaluating the safety and toxicity of not only the active ingredients but also the adjuvants used in pesticide formulations (Hwang et al., 2015).

Safety And Hazards

It may cause skin and eye irritation. Avoid inhalation and ingestion .

properties

IUPAC Name

2-(2-acetyl-4-bromophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKLKLLENLTZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetyl-4-bromophenoxy)acetic acid

Synthesis routes and methods I

Procedure details

The crude ethyl (2-acetyl-4-bromophenoxy)acetate was dissolved in ethanol (5 mL). A 2 mol/L aqueous solution of sodium hydroxide (5 mL) was added to the solution, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was made acidic with the addition of 2 mol/L hydrochloric acid (7 mL), and then ethyl acetate and brine were added. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate and n-hexane to afford the title compound (0.85 g).
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Synthesis routes and methods II

Procedure details

A solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (9.53 mmol) in water (70 mL) was treated with chloroacetic acid (11.64 mmol) and a solution of NaOH (21.25 mmol) in water (20 mL). The resulting yellow suspension was flushed with N2 and stirred at reflux overnight. Analysis by LCMS indicated the consumption of starting material and desired product formation. The reaction was cooled to room temperature and then acidified to pH˜3 with 1N aq HCl. The mixture was then cooled to 0° C. resulting in precipitate formation. A grey sticky solid was filtered and used without further purification. MS(ES)+ m/e 273/275 [M+H]+ (bromide isotope pattern).
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9.53 mmol
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70 mL
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21.25 mmol
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-(2-acetyl-4-bromophenoxy)acetate (8.9 g, 29.56 mmol) in THF (60 mL) was added sodium hydroxide (1.43 g, 35.75 mmol) and water (10 mL). The resulting solution was stirred overnight at room temperature and concentrated under vacuum. The residue was dissolved in water (30 mL) and adjusted to pH 2 with HCl (3N). The solids were collected by filtration to afford 2-(2-acetyl-4-bromophenoxy)acetic acid as a light yellow solid (6.3 g, 78%).
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8.9 g
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1.43 g
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10 mL
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60 mL
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Synthesis routes and methods IV

Procedure details

Ethyl bromoacetate (0.619 mL) was added to a mixture of 5-bromo-2-hydroxyacetophenone (1.0 g) and potassium carbonate (0.964 g) in N,N-dimethylformamide (10 mL), and the mixture was stirred at room temperature overnight. Water and ethyl acetate were added to the reaction mixture. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to afford ethyl(2-acetyl-4-bromophenoxy)acetate as a crude product. The crude ethyl(2-acetyl-4-bromophenoxy)-acetate was dissolved in ethanol (5 mL). A 2 mol/L aqueous solution of sodium hydroxide (5 mL) was added to the solution, and the mixture was stirred for 1 hr. The reaction mixture was made acidic with an addition of 2 mol/L hydrochloric acid (7 mL), and then ethyl acetate and brine were added. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate and n-hexane to afford the title compound (0.851 g).
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